N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
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Overview
Description
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is a compound that features a pyrrolidine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles
Preparation Methods
The synthesis of N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization. One common synthetic route starts with the reaction of maleic anhydride and aromatic amines, leading to the formation of intermediate compounds that are further reacted with thionyl chloride . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific combination of pyrrolidine and pyrimidine rings. Similar compounds include:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Indole derivatives: Known for their wide range of biological applications, including antiviral and anticancer activities.
Imidazo[1,2-a]pyridines: These compounds are valuable in pharmaceutical chemistry due to their diverse functionalization possibilities.
By comparing these compounds, it becomes evident that this compound offers a unique structural framework that can be exploited for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;;/h3,5-6,13H,1-2,4H2,(H,14,15,16);2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQUKOOIIWNPW-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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